Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes isoxazole, pyrazole, and triazine moieties, making it a versatile scaffold for the development of new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazine ring followed by the annulation of the isoxazole and pyrazole rings. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions . Another approach includes the use of nitriles in the synthesis of azolotriazines, where pyrazoles and triazoles are used as the azole fragments .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied. Optimization of reaction conditions, including temperature, solvent, and catalysts, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Potential use as antiviral and antitumor agents due to its structural similarity to nucleic bases.
Industry: Applications in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it may act as an immunosuppressive agent by modulating the production of inflammatory cytokines .
Comparison with Similar Compounds
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, including anticancer properties.
Isoxazolo[4,5-b]pyridine: Exhibits a wide range of pharmacological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its fused ring system, which provides a versatile platform for the development of new compounds with diverse biological activities.
Properties
CAS No. |
87986-56-9 |
---|---|
Molecular Formula |
C6H3N5O |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C6H3N5O/c1-2-7-11-5(1)10-9-4-3-8-12-6(4)11/h1-3H |
InChI Key |
SJQMSKIXPHFHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=NC3=C(N2N=C1)ON=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.